molecular formula C22H34ClNO6 B4041486 1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid

1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4041486
M. Wt: 444.0 g/mol
InChI Key: WVIOCZMWUGZTDA-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid is a complex organic compound It is characterized by the presence of a piperidine ring, a tert-butyl group, and a chlorophenoxy moiety

Scientific Research Applications

1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid typically involves multiple steps. The process begins with the preparation of the chlorophenoxy intermediate, followed by the introduction of the ethoxyethyl group. The final step involves the formation of the piperidine ring and the addition of the oxalic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The choice of raw materials and optimization of reaction parameters are crucial for cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine
  • 1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine hydrochloride
  • 1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine nitrate

Uniqueness

1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid is unique due to the presence of the oxalic acid moiety, which may confer additional properties and reactivity compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32ClNO2.C2H2O4/c1-16-6-5-9-22(15-16)10-11-23-12-13-24-19-8-7-17(21)14-18(19)20(2,3)4;3-1(4)2(5)6/h7-8,14,16H,5-6,9-13,15H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIOCZMWUGZTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOCCOC2=C(C=C(C=C2)Cl)C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
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1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
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1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
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1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
Reactant of Route 5
1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
Reactant of Route 6
1-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid

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